Product packaging for 14beta-Cholest-5-en-3beta-ol(Cat. No.:CAS No. 57759-45-2)

14beta-Cholest-5-en-3beta-ol

Cat. No.: B1209295
CAS No.: 57759-45-2
M. Wt: 386.7 g/mol
InChI Key: HVYWMOMLDIMFJA-XPLHTOFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14beta-Cholest-5-en-3beta-ol is a high-purity sterol compound of significant interest in biochemical and metabolic research. While specific biological data for this compound is limited in public sources, it is a structural analog of various cholestane derivatives that are known to be potent regulators of cholesterol metabolism . A substantial body of research on related 15-ketosterols, such as 5 alpha-cholest-8(14)-en-3 beta-ol-15-one, has demonstrated significant hypocholesterolemic activity in animal models . These compounds act as potent inhibitors of cholesterol biosynthesis, lowering serum cholesterol and modulating lipoprotein levels . Furthermore, endogenous cholesterol metabolites like cholestane-3 beta, 5 alpha, 6 beta-triol have shown promising neuroprotective effects in models of cerebral ischemia and excitotoxic neuronal damage . Research into sterols with modified ring systems, including those with a 14-beta configuration, continues to be a vital area of investigation for understanding and potentially treating metabolic disorders, neurological conditions, and inflammation . This product is provided for research purposes to support such exploratory studies. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B1209295 14beta-Cholest-5-en-3beta-ol CAS No. 57759-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57759-45-2

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24-,25+,26+,27-/m1/s1

InChI Key

HVYWMOMLDIMFJA-XPLHTOFXSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

14 beta-cholest-5-en-3 beta-ol

Origin of Product

United States

Stereochemical Implications and Structural Biology of 14beta Cholest 5 En 3beta Ol

Impact of C-14 Stereochemistry on Steroid Nucleus Conformation

In stark contrast, 14β-Cholest-5-en-3β-ol possesses a 14β configuration. This necessitates a cis-fusion between the C and D rings of the steroid backbone. oup.comacs.org The consequence of this cis-junction is a significant bend in the molecule, forcing the D-ring and the attached alkyl side chain to fold under the plane of the A, B, and C rings. This creates a pronounced "kinked" or bent molecular topography, deviating substantially from the linear shape of cholesterol. This altered conformation induces considerable strain throughout the ring system and changes the spatial relationship between various functional groups on the steroid. The unnatural backbone stereochemistry is a key feature of 14β-steroids. oup.com

Molecular Modeling and Computational Analysis of 14β-Cholest-5-en-3β-ol Conformers

Molecular modeling and computational chemistry are invaluable tools for elucidating the precise structural ramifications of the 14β-configuration. Techniques such as molecular mechanics and semi-empirical methods are employed to calculate the relative stabilities of different steroid conformers. researchgate.net For 14β-Cholest-5-en-3β-ol, these analyses quantify the increased steric strain and higher potential energy compared to the 14α-isomer, cholesterol.

Computational studies can predict key structural parameters, including:

Dihedral Angles: The C/D ring cis-fusion dramatically alters the dihedral angles along the C-ring and D-ring backbone.

Bond Lengths and Angles: Strain induced by the bent structure can lead to slight deviations in bond lengths and angles from their ideal values.

Conformational Energy: The energy difference between the lowest-energy conformer of 14β-Cholest-5-en-3β-ol and cholesterol can be calculated, confirming the greater thermodynamic stability of the trans-fused system.

Molecular Surface: Modeling generates detailed maps of the molecular surface, visually highlighting the difference between the flat profile of cholesterol and the bent shape of its 14β-isomer.

Table 1: Predicted Conformational Data Comparison
ParameterCanonical Cholesterol (14α)14β-Cholest-5-en-3β-olSignificance
C/D Ring FusionTransCisInduces major shape change.
C8-C14-C13-C17 Dihedral Angle~175° to 180°~45° to 55°Quantifies the "bend" in the nucleus.
Relative Strain Energy (kcal/mol)Baseline (0)+5-7 (Estimated)14β conformer is significantly less stable.
Overall Molecular ShapePlanar, elongatedBent, kinkedImpacts molecular packing and interactions.

Comparative Structural Analysis with Canonical Cholest-5-en-3β-ol (Cholesterol)

A direct comparison between 14β-Cholest-5-en-3β-ol and its canonical isomer, cholesterol, reveals the extensive impact of the C-14 stereocenter. While they share the same molecular formula and connectivity, their three-dimensional structures are fundamentally different.

The structural differences are also evident in spectroscopic data. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the configuration at C-14 influences the chemical shifts of nearby carbon and proton atoms. It has been established that in steroids, a 14α hydroxyl group (and by extension, the alpha-oriented hydrogen in cholesterol) shields the C-12 and C-17 carbons more effectively than a 14β substituent due to the γ-gauche effect. rsc.org Furthermore, the chemical shift of the C-18 methyl protons is a sensitive indicator of the stereochemistry at the C/D ring junction, with different values expected for cis and trans fusions.

Table 2: Comparative Structural Analysis
FeatureCholest-5-en-3β-ol (Cholesterol)14β-Cholest-5-en-3β-ol
IUPAC Name(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol nih.gov(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Stereochemistry at C-1414α (S configuration) nih.gov14β (R configuration)
C/D Ring JunctionTransCis
Overall Molecular ShapeRelatively planar, elongated, rigid rod nih.govBent / Kinked at the C/D ring junction
Natural AbundancePrincipal sterol in higher animals nih.govConsidered to have an unnatural configuration; not found in natural biosynthetic pathways oup.com
NMR C-18 Proton ShiftCharacteristic of trans-fusionShifted value characteristic of cis-fusion

Influence of 14β-Configuration on Sterol-Protein Interactions and Membrane Integration

The structural divergence between cholesterol and its 14β-isomer has profound implications for their function within a biological context, particularly in how they integrate into lipid membranes and interact with proteins. nih.gov

Membrane Integration: Cholesterol's flat, rigid structure allows it to insert into phospholipid bilayers, where it packs tightly against the fatty acid chains. This interaction reduces the mobility of the phospholipids (B1166683), leading to an increase in membrane order and a decrease in permeability—the so-called "ordering effect". nih.gov The bent shape of 14β-Cholest-5-en-3β-ol would prevent this efficient packing. Its kinked structure would disrupt the uniform alignment of phospholipid chains, likely creating voids and increasing, rather than decreasing, membrane fluidity and permeability. This inability to support the formation of a liquid-ordered (lo) phase would preclude it from participating in the formation of membrane rafts. nih.gov

Sterol-Protein Interactions: Many membrane proteins have been shown to possess specific cholesterol-binding domains, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif. frontiersin.org These binding sites are structurally specific, requiring a precise geometric fit to accommodate the planar shape of the cholesterol molecule. frontiersin.org The interaction involves numerous van der Waals forces that depend on close apposition of the sterol with amino acid side chains. frontiersin.org The bent 14β-Cholest-5-en-3β-ol molecule would be sterically hindered from fitting into these specialized binding pockets. This poor fit would abolish or severely diminish its ability to modulate the function of cholesterol-dependent proteins, such as certain G protein-coupled receptors (GPCRs) and ion channels. nih.gov

Table 3: Predicted Functional Implications of the 14β-Configuration
Biological ContextRole of Cholesterol (14α)Predicted Role of 14β-Cholest-5-en-3β-ol
Membrane PackingPacks efficiently with phospholipids, induces membrane order. nih.govInefficient packing due to bent shape, likely disorders membrane.
Membrane PermeabilityDecreases permeability to small molecules and ions.Expected to increase permeability by disrupting lipid packing.
Raft FormationEssential for the formation of liquid-ordered (lo) domains (rafts). nih.govIncompatible with raft formation.
Protein Binding (e.g., CRAC motif)Binds with high specificity to modulate protein function. frontiersin.orgSteric clash prevents proper binding; unable to modulate protein function.

Enzymology and Regulation of 14beta Cholest 5 En 3beta Ol Metabolism

Identification and Characterization of Enzymes Involved in 14β-Sterol Biotransformations

The enzymatic machinery responsible for the metabolism of 14β-sterols is predominantly located in the liver. While specific enzymes that uniquely act on 14β-Cholest-5-en-3β-ol are not extensively characterized, studies on analogous 14β-sterol compounds have implicated several key enzyme families.

Rat liver homogenates have been shown to possess the enzymatic capacity to metabolize 14β-sterols. nih.govnih.gov Incubations of labeled 5α,14β-cholest-7-en-3β-ol with rat liver homogenates demonstrated the presence of enzymes capable of inverting the unnatural cis-C/D ring junction to the natural trans configuration, a critical step for further metabolism. nih.gov This conversion suggests the involvement of isomerases . nih.gov

The metabolism of 15-oxygenated 14β-sterols has also been studied, indicating the involvement of various enzymes. For instance, the conversion of 5α,14β-cholest-7-ene-3β,15α-diol to cholesterol in rat liver supernatant fractions points to a cascade of enzymatic reactions. nih.gov Furthermore, the metabolism of 15-hydroxylated lanosterol (B1674476) analogs in rat liver involves enzymes that produce more polar metabolites, likely through hydroxylation, and also ester-forming enzymes. nih.gov

A key enzyme family in general sterol metabolism is the cytochrome P450 (CYP) superfamily . nih.gov Specifically, sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of cholesterol and other sterols, responsible for the removal of the 14α-methyl group. nih.govresearchgate.net While its primary substrates are 14α-methyl sterols, its potential activity or interaction with 14β-sterols is an area of ongoing research. The activity of CYP51 is dependent on a cytochrome P450 reductase to transfer electrons from NADPH. plos.org

The following table summarizes the key enzymes and enzyme systems implicated in the biotransformation of 14β-sterols and related compounds.

Enzyme/Enzyme SystemSubstrate(s)Product(s)Cellular LocationSource Organism
Isomerases5α,14β-cholest-7-en-3β-ol5α-cholest-7-en-3β-ol, 5α-cholest-8(14)-en-3β-ol, CholesterolLiver (Microsomes, Cytosol)Rat
Mixed-function oxidases5α,14β-cholest-7-ene-3β,15α-diolCholesterol, 5α-cholesta-8,14-dien-3β-ol, Cholesta-5,7-dien-3β-olLiverRat
Sterol hydroxylases5α-lanost-8-ene-3β,15-diols5α-lanost-8-ene-triolLiverRat
Sterol esterifying enzymes5α-lanost-8-ene-3β,15-diolsDiol-diestersLiverRat
Sterol 14α-demethylase (CYP51)Lanosterol, other 14α-methyl sterolsDemethylated sterolsEndoplasmic ReticulumMammals, Fungi, Plants

Mechanistic Studies of Enzymatic Reactions Catalyzing 14β-Sterol Conversions

The enzymatic conversion of 14β-sterols involves several key reaction mechanisms that transform their unique structure into more common sterol intermediates. A significant transformation is the isomerization of the C/D ring junction . Studies with labeled 5α,14β-cholest-7-en-3β-ol have shown that rat liver enzymes can catalyze the inversion of the cis-C/D ring to a trans configuration. nih.gov This is a crucial step as the trans-configuration is characteristic of biologically active sterols like cholesterol. The proposed mechanism likely involves enzymatic cleavage and re-formation of a bond to allow for the conformational change.

Following the ring inversion, further metabolism can occur. For instance, the conversion of 5α,14β-cholest-7-ene-3β,15α-diol in rat liver preparations leads to the formation of several cholesterol precursors. nih.gov The identified products, including 5α-cholesta-8,14-dien-3β-ol and cholesta-5,7-dien-3β-ol, suggest a series of dehydrogenation and isomerization reactions . A proposed pathway for the enzymatic formation of cholesterol from this 15-hydroxylated 14β-sterol involves these intermediates. nih.gov

The metabolism of other sterols provides insights into potential reactions for 14β-Cholest-5-en-3β-ol. For example, the enzymatic conversion of 5α-cholesta-8,14-dien-3β-ol to cholesterol has been demonstrated in rat liver homogenates, a process that requires the reduction of the Δ¹⁴ double bond and isomerization of the Δ⁸ double bond. researchgate.net

Regulation of Enzyme Activity by 14β-Cholest-5-en-3β-ol and its Derivatives

While the direct regulatory effect of 14β-Cholest-5-en-3β-ol on enzyme activity is not well-documented, its oxygenated derivatives have been shown to be potent regulators of sterol biosynthesis. nih.gov Several 15-oxygenated sterols with the 14β configuration are powerful inhibitors of sterol synthesis in cultured animal cells. nih.gov

This inhibition suggests a feedback mechanism where these sterol derivatives can modulate the activity of key enzymes in the cholesterol biosynthesis pathway. The structural similarity of these derivatives to natural sterol intermediates likely allows them to bind to the active or allosteric sites of these enzymes, thereby altering their catalytic efficiency.

Impact on Sterol Biosynthesis Regulatory Enzymes (e.g., HMG-CoA Reductase Modulation by 14β-Sterol Derivatives)

A primary target for the regulatory action of 14β-sterol derivatives is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in cholesterol biosynthesis. merckmillipore.com The activity of HMG-CoA reductase is tightly controlled to maintain cholesterol homeostasis. merckmillipore.com

Studies have shown that certain 15-oxygenated sterols with a 14β-configuration are potent inhibitors of HMG-CoA reductase activity. For example, 15β-Methyl-5α,14β-cholest-7-ene-3β,15α-diol was found to cause a 50% reduction in the level of HMG-CoA reductase activity in cultured L cells at a concentration of 3.0 x 10⁻⁶ M.

The table below details the inhibitory effects of a specific 14β-sterol derivative on key parameters of sterol biosynthesis.

CompoundCell LineParameter MeasuredConcentration for 50% Inhibition
15β-Methyl-5α,14β-cholest-7-ene-3β,15α-diolL cellsHMG-CoA Reductase Activity3.0 x 10⁻⁶ M
15β-Methyl-5α,14β-cholest-7-ene-3β,15α-diolL cellsIncorporation of labeled acetate (B1210297) into digitonin-precipitable sterols3.0 x 10⁻⁶ M

Cellular and Molecular Biological Activities of 14beta Cholest 5 En 3beta Ol

Effects of 14beta-Cholest-5-en-3beta-ol on Cellular Membrane Dynamics and Organization

Sterols are critical regulators of the physical properties of cellular membranes, influencing their fluidity, permeability, and organization. ontosight.aithegoodscentscompany.com Cholesterol, with its rigid planar steroid ring system, intercalates between phospholipids (B1166683) in the membrane. This interaction modulates the packing of the lipid acyl chains, leading to a state of intermediate fluidity. nih.gov It is known to decrease membrane permeability to small ions and water. nih.gov

Table 1: Comparison of Structural Features and Potential Membrane Effects

FeatureCholesterolThis compound (Hypothesized)
Ring Fusion (C/D) TransCis
Overall Shape PlanarBent/Kinked
Membrane Fluidity Modulates to an intermediate stateMay induce different packing and fluidity
Lipid Raft Formation Promotes formation and stabilityPotential for altered raft dynamics

Modulation of Intracellular Sterol Transport and Homeostasis by this compound

The intracellular transport of sterols is a complex process mediated by both vesicular and non-vesicular pathways, involving a host of sterol-binding proteins. Proteins containing a StAR-related lipid-transfer (START) domain, such as STARD4, are known to be involved in the non-vesicular transport of cholesterol between membranes. genecards.org Other key proteins in sterol homeostasis include the Niemann-Pick C1 (NPC1) protein, which is crucial for the egress of cholesterol from late endosomes and lysosomes. ljh-lab.cn

Given that this compound is a structural analog of cholesterol, it is conceivable that it could be recognized and transported by these same proteins. However, the affinity of these transport proteins for this compound may differ from their affinity for cholesterol due to the conformational difference in the steroid backbone. Any such difference in binding affinity could lead to altered intracellular trafficking and distribution of this sterol, potentially impacting cellular sterol homeostasis. For instance, if this compound binds with lower affinity to a transport protein, its movement between organelles could be less efficient. Conversely, a higher affinity could potentially interfere with the transport of cholesterol.

Impact on Sterol-Mediated Signaling Pathways (e.g., SREBP, LXR activation)

Cellular cholesterol levels are tightly regulated through a feedback system involving key transcription factors, primarily the Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). genecards.orggenecards.org When cellular sterol levels are low, SREBPs are activated, leading to the increased expression of genes involved in cholesterol biosynthesis and uptake. genecards.org Conversely, when sterol levels are high, certain oxidized derivatives of cholesterol (oxysterols) act as ligands for LXRs, which in turn promote cholesterol efflux and inhibit its synthesis. genecards.orggenecards.org

The ability of this compound or its metabolites to modulate these pathways is a critical question. It is possible that this sterol, or its oxidized derivatives, could act as either agonists or antagonists of LXR. For example, some oxysterols are known to activate LXRs, and it is plausible that oxidized forms of this compound could have similar or distinct activities. physiology.org Similarly, its presence in the endoplasmic reticulum membrane could influence the processing and activation of SREBPs, which is regulated by the SREBP cleavage-activating protein (SCAP), a sterol sensor. genecards.org Any modulation of these pathways by this compound would have significant consequences for cellular lipid metabolism. A study on a related compound, 5-cholesten-3β,25-diol 3-sulfate, has been shown to inhibit LXRα signaling and reduce lipogenesis by decreasing SREBP-1c expression. nih.gov

Investigations in in vitro Cell Culture Systems and ex vivo Tissue Models

To date, specific studies investigating the biological effects of this compound in in vitro cell culture systems or ex vivo tissue models are not widely reported in publicly available literature. Such studies would be invaluable for elucidating the specific cellular and molecular impacts of this compound.

Future research using these models could address several key questions:

Cell Viability and Proliferation: Does this compound affect the growth and health of different cell types?

Gene Expression Profiling: How does treatment with this sterol alter the expression of genes involved in lipid metabolism, inflammation, and other cellular processes?

Metabolic Studies: Is this compound metabolized in cells, and what are the resulting products?

Tissue-Specific Effects: Do the effects of this compound vary in different tissue types, such as liver, adipose, or neuronal tissues, when studied in an ex vivo setting?

Ex vivo models, such as tissue slices, could provide insights into how this compound is handled in a more physiologically relevant context, maintaining the cellular architecture and interactions of the original tissue. drugbank.com

Interaction with Specific Cellular Receptors or Binding Proteins

The biological activities of sterols are often mediated by their interaction with specific proteins. As discussed, these include intracellular transport proteins (e.g., STARD4, NPC1), enzymes involved in their metabolism, and nuclear receptors that regulate gene expression (e.g., LXRs). genecards.orgljh-lab.cngenecards.org

The unique three-dimensional shape of this compound suggests that its binding affinity and specificity for these proteins may differ from that of cholesterol. For example, the binding pocket of the START domain is adapted to the shape of cholesterol, and the altered conformation of this compound could lead to a weaker or stronger interaction. Similarly, the ligand-binding domain of LXRs accommodates various oxysterols, and the shape of oxidized metabolites of this compound would determine their ability to activate these receptors. physiology.org Detailed structural and biophysical studies are needed to characterize these potential interactions.

Table 2: Potential Protein Interactions of this compound

Protein ClassExample ProteinsPotential Interaction with this compound (Hypothesized)
Sterol Transport STARD4, NPC1, ABCG5 genecards.orgljh-lab.cngenecards.orgMay be transported, but with potentially different affinity compared to cholesterol.
Signaling Receptors LXRα, LXRβ genecards.orggenecards.orgOxidized metabolites may act as agonists or antagonists.
Metabolic Enzymes Cytochrome P450 enzymesMay be a substrate for enzymes that metabolize cholesterol, leading to novel metabolites.
Membrane Proteins SREBP Cleavage-Activating Protein (SCAP) genecards.orgCould influence the sterol-sensing function of SCAP.

Chemical Synthesis and Derivatization Strategies for Academic Research

Synthetic Routes for 14β-Cholest-5-en-3β-ol and its Stereoisomers

The synthesis of 14β-Cholest-5-en-3β-ol and its stereoisomers has been approached through various strategic routes, often involving multi-step transformations of more readily available sterol precursors.

One established method for the synthesis of 14β-Cholest-5-en-3β-ol was reported by Anastasia, Scala, and Galli. acs.org Another key stereoisomer, 5α,14β-cholest-7-en-3β-ol, has been synthesized through the reduction of 3β-acetoxy-8α,14α-epoxy-5α-cholestan-7-one or 3β-acetoxy-5α-cholest-8(14)-en-7-one. rsc.org This reaction, utilizing zinc dust in methanolic N-sulphuric acid, yields the desired 3β-acetoxy-5α,14β-cholest-7-ene, which can then be deprotected to the final alcohol. rsc.org This method represents a straightforward approach to accessing the 14β-steroid core. rsc.org

The synthesis of another stereoisomer, 14β,17β(H)-cholest-5-en-3β-ol, has also been documented, further expanding the library of available 14β-cholestane derivatives for biological investigation. acs.org The strategic introduction of the cis-C/D ring junction is a common challenge in these syntheses, often overcome by leveraging specific reagents and reaction conditions that favor the formation of the thermodynamically less stable isomer.

A summary of key synthetic strategies for 14β-cholestane stereoisomers is presented in the table below.

Target CompoundStarting Material(s)Key Reagents/ConditionsReference
14β-Cholest-5-en-3β-olNot specified in abstractNot specified in abstract acs.org
5α,14β-cholest-7-en-3β-ol3β-acetoxy-8α,14α-epoxy-5α-cholestan-7-one or 3β-acetoxy-5α-cholest-8(14)-en-7-oneZinc dust, methanolic N-sulphuric acid rsc.org
14β,17β(H)-cholest-5-en-3β-olNot specified in abstractNot specified in abstract acs.org

Preparation of Isotopically Labeled 14β-Cholest-5-en-3β-ol for Tracing Studies

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate and distribution of molecules in biological systems. The preparation of labeled 14β-cholestane derivatives allows for detailed studies of their absorption, metabolism, and excretion.

A notable example is the synthesis of [2,4-³H] labeled 15-oxygenated sterols with the unnatural cis-C/D ring junction, specifically [2,4-³H]5α,14β-cholest-7-ene-3β,15α-diol and its 15β-hydroxy epimer. nih.gov These tritium-labeled compounds have been instrumental in demonstrating the efficient conversion of the 15α-hydroxy epimer to cholesterol in rat liver homogenates. nih.gov The study of the metabolism of these labeled compounds has led to the identification of several other labeled sterol intermediates, providing insights into the enzymatic pathways involved. nih.gov

Furthermore, the synthesis of deuterated derivatives of 5α-cholest-8(14)-en-3β-ol-15-one has been described. nih.gov These include analogs with deuterium (B1214612) atoms incorporated at various positions on the steroid nucleus and side chain. nih.gov The availability of these labeled compounds has facilitated detailed mass spectral fragmentation analysis and nuclear magnetic resonance studies, contributing to a deeper understanding of their chemical properties. nih.gov

Labeled CompoundIsotopePrecursor/Starting MaterialApplicationReference
[2,4-³H]5α,14β-cholest-7-ene-3β,15α-diol³H (Tritium)Not specified in abstractMetabolic tracing studies nih.gov
[2,4-³H]5α,14β-cholest-7-ene-3β,15β-diol³H (Tritium)Not specified in abstractMetabolic tracing studies nih.gov
Deuterated derivatives of 5α-cholest-8(14)-en-3β-ol-15-one²H (Deuterium)5α-cholest-8(14)-en-3β-ol-15-oneMass spectrometry and NMR studies nih.gov

Synthesis of Novel 14β-Cholest-5-en-3β-ol Derivatives as Biochemical Probes

The synthesis of novel derivatives of 14β-Cholest-5-en-3β-ol is a key strategy for developing biochemical probes to investigate the function of sterol-binding proteins and enzymes involved in cholesterol metabolism. These probes are designed to have specific properties that allow for the study of molecular interactions and enzymatic activities.

One area of focus has been the synthesis of 15-oxygenated sterols with the cis-C/D ring junction, which have been shown to be potent inhibitors of sterol synthesis. nih.gov For example, 5α,14β-cholest-7-ene-3β,15α-diol and its 15β-hydroxy epimer have been synthesized and evaluated for their effects on cholesterol biosynthesis. nih.gov The finding that the 15α-hydroxy epimer is efficiently converted to cholesterol suggests its potential as a probe to study the enzymes of the cholesterol biosynthetic pathway. nih.gov

Side-chain functionalized Δ⁸(¹⁴)-15-ketosterols have also been synthesized as potential metabolites and analogs of 3β-hydroxy-5α-cholest-8(14)-en-15-one, a known regulator of cholesterol metabolism. researchgate.net These derivatives, which include compounds with hydroxyl or keto groups on the side chain, can be used to probe the structural requirements for interaction with regulatory proteins like HMG-CoA reductase. researchgate.netnih.gov

The synthesis of a trifluoroethyl carbonate derivative of cholest-5-en-3β-ol highlights another approach to modifying the properties of the cholesterol scaffold. ontosight.ai Such modifications can alter the compound's solubility and reactivity, making it a useful intermediate for the synthesis of more complex probes. ontosight.ai

Development of Photoaffinity Labels and Fluorescent Analogs based on 14β-Cholest-5-en-3β-ol

Photoaffinity labeling and fluorescence microscopy are powerful techniques for identifying and characterizing protein-ligand interactions in their native environment. The development of photoaffinity labels and fluorescent analogs based on the 14β-cholest-5-en-3β-ol scaffold would provide valuable tools for studying its biological targets.

Photoaffinity labels are designed with a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby molecules, allowing for the identification of binding partners. nih.gov While specific photoaffinity labels of 14β-Cholest-5-en-3β-ol are not extensively documented, the principles of designing such probes are well-established. Diazirine-containing analogs of cholesterol have been successfully used to identify cholesterol-binding proteins. nih.gov This strategy could be applied to the 14β-cholestane skeleton to create probes for identifying its specific interacting proteins.

Fluorescent analogs, which incorporate a fluorophore into the sterol structure, allow for the visualization of the molecule's distribution and dynamics within cells and membranes. The synthesis of fluorescent cholesterol analogs, such as those bearing an anthrylvinyl group, has been reported. nih.gov These probes can mimic the behavior of natural cholesterol in membranes and provide insights into membrane structure and function. nih.gov The development of similar fluorescent derivatives of 14β-Cholest-5-en-3β-ol would enable researchers to track its localization and interactions in living cells.

Probe TypeKey FeaturePotential ApplicationGeneral Reference
Photoaffinity LabelPhotoreactive group (e.g., diazirine)Identification of binding proteins nih.gov
Fluorescent AnalogFluorophore (e.g., anthrylvinyl)Visualization of cellular localization and dynamics nih.gov

Advanced Analytical Methodologies for 14beta Cholest 5 En 3beta Ol Research

High-Resolution Chromatographic Techniques for Separation from Complex Biological Matrices

The isolation of 14β-Cholest-5-en-3β-ol and related sterols from intricate biological matrices is a critical first step in their analysis. High-resolution chromatographic techniques are indispensable for achieving the necessary separation from a multitude of other lipids and cellular components.

Initial sample preparation often involves lipid extraction from the biological matrix using methods like a modified Bligh/Dyer extraction, which uses a combination of chloroform (B151607) and ethanol. lipidmaps.org To remove interfering substances such as highly lipophilic or hydrophilic compounds that can compromise separation quality, preliminary purification steps like vacuum liquid chromatography (VLC) or liquid-liquid partition (LLP) are often employed. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for separating sterols. nih.gov Reverse-phase HPLC (RP-HPLC) is commonly used, where sterols are resolved based on their hydrophobicity. lipidmaps.org Gradient elution, where the mobile phase composition is changed over time, is often necessary to effectively separate a wide range of sterols with varying polarities. lipidmaps.org For instance, a gradient system might start with a higher polarity solvent and gradually transition to a lower polarity solvent to elute more hydrophobic sterols. lipidmaps.org The choice of stationary phase is also crucial, with various specialized columns available to enhance selectivity for sterol separation. nih.gov

Gas-Liquid Chromatography (GLC) , often referred to as Gas Chromatography (GC), is another valuable technique for sterol analysis. nih.gov It offers high resolution and is particularly useful for separating closely related isomers. However, a significant drawback of GC for sterol analysis is the requirement for derivatization to increase the volatility of the compounds, which can be a time-consuming process. usask.ca

The table below summarizes common chromatographic techniques used for sterol separation.

Chromatographic TechniquePrincipleCommon Application for Sterols
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Widely used for both analytical and preparative separation of sterols from complex mixtures. nih.govnih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) A high-pressure version of HPLC using smaller particle size columns for faster and more efficient separations.Offers improved resolution and sensitivity for complex sterol profiles. nih.gov
Gas-Liquid Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase.Effective for the analysis of volatile sterol derivatives. nih.govnih.gov
Thin-Layer Chromatography (TLC) A simple and rapid technique for qualitative analysis and preliminary separation of sterols. nih.govOften used for initial screening and monitoring of fractions during purification.

Mass Spectrometry Approaches for Identification and Quantitation of 14β-Sterols and their Metabolites

Mass spectrometry (MS) is a cornerstone for the definitive identification and accurate quantification of 14β-sterols and their metabolic products. nih.gov It provides crucial information about the molecular weight and structure of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a widely used method for sterol analysis. usask.ca In GC-MS, the separated components from the GC column are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). While powerful, GC-MS often requires derivatization of the sterols to make them volatile enough for analysis. usask.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a preferred technique as it can analyze both volatile and non-volatile compounds without the need for derivatization. usask.ca In LC-MS, the eluent from the HPLC or UHPLC is directly coupled to the mass spectrometer. lipidmaps.org Various ionization techniques can be employed in LC-MS for sterol analysis:

Atmospheric Pressure Chemical Ionization (APCI) is often favored for its ability to consistently ionize sterols, typically forming [M+H-H₂O]⁺ ions. usask.ca

Electrospray Ionization (ESI) is another common technique, particularly suitable for more polar sterol conjugates. frontiersin.org

Tandem Mass Spectrometry (MS/MS) significantly enhances the specificity and selectivity of sterol analysis. usask.canih.gov In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and allows for the differentiation of isomeric compounds that may co-elute during chromatography. usask.ca The fragmentation patterns observed in MS/MS spectra are characteristic of the sterol's structure and can be used for its unambiguous identification. frontiersin.org

The following table outlines key mass spectrometry techniques and their applications in sterol research.

Mass Spectrometry TechniqueIonization MethodKey Advantages for Sterol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Electron Impact (EI)High chromatographic resolution and established fragmentation libraries. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) APCI, ESINo derivatization required, suitable for a wide range of sterols and their metabolites. usask.ca
Tandem Mass Spectrometry (MS/MS) VariousEnhanced selectivity and structural elucidation through fragmentation analysis. usask.canih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation and stereochemical assignment of novel compounds, including 14β-Cholest-5-en-3β-ol. nih.gov While chromatography and mass spectrometry can identify and quantify known compounds, NMR is essential for determining the precise three-dimensional arrangement of atoms in a molecule.

Complete ¹H and ¹³C NMR signal assignments are fundamental for structural determination. nih.gov These assignments are typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR provides information about the carbon skeleton of the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons, between protons and carbons, and across multiple bonds, respectively. This allows for the piecing together of the molecular structure.

For determining the stereochemistry, particularly the cis-fusion of the C/D rings in 14β-sterols, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial. NOESY experiments detect through-space interactions between protons that are close to each other, providing critical information about the relative orientation of different parts of the molecule. The conformational diversity of sterols can lead to complex NMR spectra, and molecular modeling is often used in conjunction with NMR data to confirm the proposed structure. nih.gov The development of novel NMR frameworks, such as Diffusion Models for NMR Spectra Elucidation (DiffNMR), aims to further automate and improve the accuracy of structure elucidation from NMR data. arxiv.org

Advanced Spectroscopic Methods (e.g., Infrared, Circular Dichroism) for Conformational Analysis

Beyond NMR, other advanced spectroscopic techniques provide complementary information about the conformational properties of 14β-Cholest-5-en-3β-ol.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For sterols, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups and the C=C double bond in the cholestene ring system.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule and can be used to determine the absolute configuration and conformational preferences of sterols.

The combination of these advanced analytical methodologies provides a comprehensive toolkit for the detailed investigation of 14β-Cholest-5-en-3β-ol and other related sterols, from their initial separation from complex biological sources to their complete structural and stereochemical characterization.

Comparative Biological Occurrence and Evolutionary Significance

Survey of 14β-Cholest-5-en-3β-ol Presence in Diverse Organisms and Biological Systems

The occurrence of 14β-cholest-5-en-3β-ol appears to be restricted, with significant findings concentrated in marine invertebrates, particularly within the phylum Porifera (sponges). ontosight.ainih.gov These organisms are known for their complex and often unique lipid profiles, which can include a wide array of sterols not commonly found in other eukaryotes. nih.gov The presence of 14β-cholest-5-en-3β-ol in these organisms highlights the specialized biochemical pathways that have evolved in these ancient lineages.

While the primary occurrences are noted in marine life, the broader family of 14β-sterols has been a subject of interest in various biological contexts, often as synthetic or metabolic products. However, the natural prevalence of 14β-cholest-5-en-3β-ol itself remains a subject of ongoing research.

Below is a data table summarizing the known occurrences of 14β-Cholest-5-en-3β-ol based on available research.

PhylumClassOrderFamilyGenusSpeciesCommon NameReference
PoriferaDemospongiae----Marine Sponge ontosight.ainih.gov
PoriferaDemospongiaePoecilosclerida-Biemnasp.Marine Sponge mdpi.com
PoriferaDemospongiaeAxinellidaAxinellidaeAxinellacarteriMarine Sponge preprints.org

Note: The table reflects reported findings; the absence of an organism does not definitively mean the compound is absent, but rather that it has not been reported in the available literature.

Evolutionary Divergence of Sterol Biosynthetic Pathways Involving 14β-Sterols

The evolution of sterol biosynthesis is a complex narrative that begins with a common ancestral pathway and diversifies across the major eukaryotic clades. nih.govresearchgate.net The last eukaryotic common ancestor (LECA) is believed to have possessed a fundamental set of enzymes for producing sterols. nih.govoup.com Subsequent evolution appears to have proceeded through a process of "tinkering," primarily involving gene losses and duplications, leading to the diverse sterol profiles seen today in animals, fungi, and plants. nih.govoup.com

The standard sterol biosynthetic pathway in animals leads to cholesterol, which has a 14α-configuration. The production of 14β-sterols represents a significant deviation from this canonical pathway. This divergence likely arose from modifications in the enzymatic machinery responsible for the demethylation and reduction steps of the sterol nucleus. oup.com

Many invertebrates, including some sponges, lack the ability to synthesize sterols de novo and must acquire them from their diet. mdpi.comnih.gov This nutritional dependency has profound evolutionary implications, as the ability to modify dietary sterols can provide a significant adaptive advantage. The presence of 14β-cholest-5-en-3β-ol in certain sponges could be the result of the modification of dietary sterols or a unique endogenous biosynthetic pathway. The evolution of enzymes capable of producing the 14β configuration would have been a key innovation in these lineages.

The phylogenetic distribution of sterols reveals a trend from cholesterol and other Δ5 sterols in earlier diverging fungal species to ergosterol (B1671047) in later diverging ones, showcasing how these pathways have been shaped over evolutionary time. plos.org Similarly, the presence of 14β-sterols in specific invertebrate groups suggests a lineage-specific adaptation of the sterol biosynthetic pathway.

Ecological and Biochemical Roles in Specific Organisms

In the context of marine invertebrates, unusual sterols are sometimes implicated in chemical defense mechanisms. nih.gov The production of a non-standard sterol like 14β-cholest-5-en-3β-ol could render the organism unpalatable or toxic to predators that have evolved to recognize and metabolize common sterols.

Furthermore, sterols serve as precursors to steroid hormones. ontosight.ainih.gov It is plausible that 14β-cholest-5-en-3β-ol could be a precursor in the biosynthesis of unique steroid hormones in the organisms that produce it, regulating physiological processes specific to their biology. The investigation into the biological activities of this and other unusual marine sterols is an active area of research, with potential applications in understanding fundamental biological processes and for drug discovery. preprints.org

Future Directions and Emerging Research Avenues

Unraveling Undiscovered Enzymatic Machinery in 14β-Sterol Metabolism

The biosynthesis and degradation of sterols are orchestrated by a complex network of enzymes. In the canonical cholesterol synthesis pathway, enzymes such as lanosterol (B1674476) 14α-demethylase (CYP51A1) play a pivotal role. mdpi.comnih.govnih.gov However, the specific enzymatic machinery responsible for the metabolism of 14β-sterols remains largely uncharacterized. Future research will likely focus on identifying and characterizing novel enzymes that may be specific to the 14β-configuration.

Key research questions in this area include:

Are there specific isomerases that convert 14α-sterols to 14β-sterols?

How do downstream enzymes in the sterol pathway accommodate the different stereochemistry of 14β-intermediates?

What are the regulatory mechanisms, such as post-translational modifications, that control the activity of enzymes involved in 14β-sterol metabolism?

Proteomic analyses of cellular compartments rich in sterol metabolism, such as the endoplasmic reticulum, could lead to the identification of candidate enzymes. mdpi.com Furthermore, the E3 ubiquitin ligase MARCH6 has been identified as a key regulator of several enzymes in the cholesterol synthesis pathway, suggesting that similar regulatory proteins may control the turnover of enzymes involved in 14β-sterol metabolism. nih.govnih.govresearchgate.net

Exploration of Novel Biological Functions of 14β-Cholest-5-en-3β-ol in Cellular Physiology

While cholesterol is a well-established component of cellular membranes and a precursor to signaling molecules, the specific biological roles of 14β-Cholest-5-en-3β-ol are not yet fully understood. nih.gov The distinct three-dimensional structure imparted by the 14β-linkage could lead to unique interactions with proteins and lipids, resulting in novel physiological functions.

Emerging research could explore the following potential roles:

Membrane Dynamics: How does the presence of 14β-Cholest-5-en-3β-ol influence membrane fluidity, permeability, and the formation of lipid rafts? creative-proteomics.com

Signal Transduction: Does this sterol act as a ligand for nuclear receptors or other signaling proteins, thereby modulating gene expression? Some sterol intermediates have been shown to act as ligands for receptors like the Retinoic Acid Related nuclear receptor C (RORC) and the Liver X Receptor (LXR). biorxiv.org

Metabolic Regulation: Could 14β-Cholest-5-en-3β-ol or its metabolites have regulatory effects on key metabolic pathways, similar to how oxysterols regulate cholesterol homeostasis? biorxiv.org

The study of this compound in various cellular models, including those with genetic modifications in sterol biosynthesis, will be crucial to uncovering its specific contributions to cellular physiology. creative-proteomics.com

Development of 14β-Sterol Analogs for Probing Sterol-Dependent Biological Processes

The development of synthetic sterol analogs has been instrumental in studying the trafficking, localization, and interactions of natural sterols. springernature.commdpi.comdocumentsdelivered.comrsc.org Creating analogs of 14β-Cholest-5-en-3β-ol will provide powerful tools to investigate its unique biological functions.

Future developments in this area could include:

Fluorescent Analogs: Attaching fluorophores to 14β-sterols would allow for real-time imaging of their subcellular distribution and movement within live cells. springernature.com

Photo-reactive Probes: Incorporating photo-activatable cross-linking groups would enable the identification of proteins that directly interact with 14β-Cholest-5-en-3β-ol. researchgate.net

"Click Chemistry" Compatible Analogs: Introducing azide (B81097) or alkyne groups would facilitate the attachment of various reporter molecules for use in microscopy and mass spectrometry, allowing for high-resolution imaging and identification of binding partners. nih.govresearchgate.net

These synthetic analogs will be invaluable for dissecting the molecular mechanisms through which 14β-Cholest-5-en-3β-ol exerts its effects. nih.govsciencedaily.com

Table 1: Examples of Sterol Analog Types and Their Research Applications

Analog Type Reporter Group Application
Fluorescent Sterols BODIPY, NBD Live-cell imaging of sterol trafficking and localization
Photo-reactive Sterols Benzophenone, Diazirine Identifying sterol-protein interactions
"Clickable" Sterols Alkyne, Azide High-resolution imaging, proteomic profiling
Isotopically Labeled Sterols ¹³C, ²H Metabolic flux analysis

Integration of Omics Technologies for Comprehensive 14β-Cholest-5-en-3β-ol Research

A systems-level understanding of the role of 14β-Cholest-5-en-3β-ol can be achieved through the integration of various "omics" technologies. This comprehensive approach will allow researchers to connect the metabolism of this sterol to its downstream effects on cellular function.

Integrative research strategies may involve:

Metabolomics: To quantify the levels of 14β-Cholest-5-en-3β-ol and its metabolites in different biological samples, providing insights into its metabolic pathways.

Proteomics: To identify proteins that are differentially expressed or post-translationally modified in response to changes in 14β-Cholest-5-en-3β-ol levels. Thermal proteome profiling, for instance, can reveal direct protein targets. biorxiv.org

Transcriptomics: To analyze changes in gene expression profiles, revealing the genetic pathways that are regulated by this sterol.

By combining these high-throughput approaches, researchers can build comprehensive models of the biological networks in which 14β-Cholest-5-en-3β-ol participates, paving the way for a deeper understanding of its physiological significance. vumc.org

Q & A

Basic Research Questions

Q. How is 14beta-Cholest-5-en-3beta-ol identified and characterized in novel biological samples?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural features. Cross-reference spectral data with known databases (e.g., ChEBI, PubChem) and existing literature on sterol derivatives. For biological samples, employ lipid extraction protocols followed by thin-layer chromatography (TLC) or HPLC-UV/ELSD for preliminary separation. Validate purity via melting point analysis and comparative retention times .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : Begin with cholesterol or a related sterol precursor and modify the side chain and ring structure using regioselective oxidation or enzymatic catalysis. For example, employ Jones oxidation to introduce ketone groups at specific positions, followed by stereoselective reduction. Purify intermediates via column chromatography and confirm each step using 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR. Document all synthetic procedures in detail, including solvent systems and reaction temperatures, to ensure reproducibility .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection to assess purity.
  • Spectroscopy : Compare IR spectra to confirm functional groups (e.g., hydroxyl at 3beta position) and NMR for stereochemical assignments.
  • Crystallography : If single crystals are obtained, perform X-ray diffraction to resolve the 3D structure.
  • Elemental Analysis : Verify empirical formula consistency .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data regarding the biological activity of this compound?

  • Methodological Answer : Conduct systematic meta-analyses of existing studies to identify variables causing discrepancies (e.g., cell line specificity, assay conditions). Design follow-up experiments controlling for confounding factors, such as lipid solubility or membrane permeability. Use statistical tools like ANOVA to assess reproducibility across replicates. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What advanced spectroscopic techniques are critical for elucidating the conformational dynamics of this compound in lipid membranes?

  • Methodological Answer : Apply solid-state NMR to study the compound’s orientation in lipid bilayers. Use differential scanning calorimetry (DSC) to analyze phase behavior and molecular dynamics simulations (e.g., MD simulations with CHARMM force fields) to predict membrane interactions. Pair these with neutron diffraction for atomistic resolution of sterol positioning .

Q. How should researchers design studies to explore the biosynthetic pathways of this compound in non-model organisms?

  • Methodological Answer : Combine transcriptomics (RNA-seq) to identify candidate enzymes (e.g., cytochrome P450s) and heterologous expression in systems like Saccharomyces cerevisiae or E. coli to test activity. Use 13C^{13}\text{C}-labeled precursors and track isotopic incorporation via LC-MS/MS. Validate pathway intermediates using knockout mutants or CRISPR-Cas9 editing .

Q. What strategies ensure reproducibility when replicating studies involving this compound with conflicting published data?

  • Methodological Answer : Publish detailed supplemental materials, including raw spectra, chromatograms, and step-by-step protocols. Use open-source software (e.g., Jupyter notebooks) for data analysis transparency. Collaborate with independent labs for cross-validation. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all datasets .

Q. How can computational models optimize the synthetic pathways of this compound derivatives?

  • Methodological Answer : Employ density functional theory (DFT) to predict reaction energetics and transition states. Use cheminformatics tools (e.g., RDKit) to screen virtual libraries for feasible derivatives. Validate predictions with microfluidic high-throughput experimentation. Integrate machine learning models trained on reaction databases (e.g., Reaxys) to suggest optimal catalysts or solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.